Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines, naturally occurring molecules crucial for various biological processes. This structural similarity makes pyrrolo[2,3-d]pyrimidines valuable scaffolds in medicinal chemistry, particularly in developing antitumor, antiviral, and antibacterial agents [ [, , , , ] ]. Substituted pyrrolo[2,3-d]pyrimidines, like those mentioned in the provided papers, exhibit diverse biological activities, making them attractive targets for drug discovery research.
Future Directions
Development of Dual-Acting Inhibitors: Designing novel pyrrolo[2,3-d]pyrimidines with dual inhibitory activity against multiple targets, such as DHFR and TS, could lead to more effective and safer antitumor agents with reduced resistance development [ [, ] ].
Optimization of Pharmacokinetic Properties: Exploring different substitutions and structural modifications to improve the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion, is crucial for developing viable drug candidates [ [] ].
Compound Description: ara-Cadeguomycin is a nucleoside analog and an analog of cadeguomycin. It features a β-D-arabinofuranosyl group linked to the N-7 nitrogen of the pyrrolo[2,3-d]pyrimidine ring system. []
Compound Description: This compound is a classical 6-5 ring-fused pyrrolo[2,3-d]pyrimidine analog designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It contains a 2'-fluorobenzoyl-l-glutamic acid moiety attached to the 5-position of the pyrrolo[2,3-d]pyrimidine core via a thio linker. []
Relevance: Both this compound and the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, share the same pyrrolo[2,3-d]pyrimidine core. The key structural difference is the presence of the elaborate side chain at the 5-position and the substitution pattern on the aromatic ring in compound 4, which are absent in the target compound. []
Compound Description: This compound is another classical 6-5 ring-fused pyrrolo[2,3-d]pyrimidine analog designed as a TS inhibitor and antitumor agent. It is structurally very similar to compound 4, except for a chlorine atom replacing the fluorine atom at the 2'-position of the benzoyl ring. []
Relevance: Like compound 4, this compound shares the pyrrolo[2,3-d]pyrimidine core with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, but it contains a complex side chain with a 2'-chlorobenzoyl-l-glutamic acid moiety at the 5-position, which differentiates it from the target compound. []
Compound Description: This compound is a three-atom-bridged analog of the antitumor agent TNP-351. It features a benzoyl-L-glutamic acid moiety linked to the 5-position of the pyrrolo[2,3-d]pyrimidine core through a methylene aminomethylene bridge. []
Relevance: Both this compound and the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, belong to the pyrrolo[2,3-d]pyrimidine class of compounds. While they share a common core structure, the presence of the extensive side chain at the 5-position and the substitution pattern on the pyrrolo[2,3-d]pyrimidine ring in this compound distinguish it from the target compound. []
Compound Description: This compound is another three-atom-bridged analog of the antitumor agent TNP-351. It shares the same core structure and side chain as compound 4 but differs in the presence of an additional amino group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. []
Relevance: Like compound 4, this compound also belongs to the pyrrolo[2,3-d]pyrimidine class and has a benzoyl-L-glutamic acid side chain at the 5-position, which is absent in the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. The variations in the substitution pattern on the pyrrolo[2,3-d]pyrimidine ring further differentiate them. []
Compound Description: This compound is an intermediate in the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives related to the nucleoside antibiotics toyocamycin and sangivamycin. []
Compound Description: This compound is another intermediate in the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives related to the nucleoside antibiotics toyocamycin and sangivamycin. []
Relevance: Like compound 3, this compound shares the pyrrolo[2,3-d]pyrimidine core with the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. It has a cyano group at the 5-position and a (2-acetoxyethoxy)methyl group at the 7-position. The key structural differences are the lack of a bromo substituent at the 6-position and the presence of an amino group at the 4-position in this compound, as well as the presence of a carboxylic acid group at the 4-position and the different substituents at the 5- and 7-positions in the target compound. []
8. 4-amino-5-cyano-1-[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidin e (5)* Compound Description: This compound is an N1 isomer of compound 4, also obtained during the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives. []* Relevance: While sharing the same core pyrrolo[2,3-d]pyrimidine structure with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, this compound differs in the position of the (2-acetoxyethoxy)methyl substituent, which is attached to N1 instead of N7. Further structural variations include the presence of amino and cyano groups at positions 4 and 5, respectively, in contrast to the bromo, methyl, and carboxylic acid substituents in the target compound. []
9. 4-amino-5-cyano-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine (6)* Compound Description: This compound is a key intermediate obtained during the synthesis of various 5-substituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives, including a sangivamycin derivative. []* Relevance: Compound 6 and 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid belong to the same pyrrolo[2,3-d]pyrimidine family, but they differ in the substituents at the 4-, 5-, and 7-positions. Compound 6 possesses a (2-hydroxyethoxy)methyl group at the 7-position and amino and cyano groups at positions 4 and 5, respectively. In contrast, the target compound has a carboxylic acid group at the 4-position, a bromo group at the 5-position, and a methyl group at the 7-position. []
10. 4-amino-5-cyano-1-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidin e (7)* Compound Description: This compound is the N1 isomer of compound 6, differing in the attachment point of the (2-hydroxyethoxy)methyl group. []* Relevance: While sharing the core pyrrolo[2,3-d]pyrimidine scaffold with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, this compound features the (2-hydroxyethoxy)methyl substituent at the N1 position instead of the N7 position. Additionally, it possesses amino and cyano groups at positions 4 and 5, respectively, which contrast with the carboxylic acid, bromo, and methyl substituents found in the target compound. []
11. 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate (6a)* Compound Description: This compound is synthesized by heating 2,4-diamino-6-chloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate. []* Relevance: This compound and 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid both belong to the broader family of heterocyclic carboxylic acids but differ in their core structures. Compound 6a is a thieno[2,3-d]pyrimidine derivative, whereas the target compound is a pyrrolo[2,3-d]pyrimidine. They also differ in their substitution patterns. []
Compound Description: This group of compounds represents a series of 7-substituted derivatives of ALIMTA (LY231514, MTA), a known antifolate drug. []
Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, but they differ in the substituents at the 2-, 5-, and 7-positions. The presence of a vinyl group at the 5-position and a variety of substituents at the 7-position distinguishes this group from the target compound. []
Overview
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7BrN3O2. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. Its structure features a bromine atom at the 5-position and a carboxylic acid functional group at the 4-position, making it a valuable building block for the synthesis of various bioactive molecules, particularly kinase inhibitors.
Synthesis Analysis
Methods and Technical Details
The synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves several steps:
Bromination: The initial step usually involves brominating a suitable pyrrolo[2,3-D]pyrimidine derivative to introduce the bromine atom at the 5-position.
Carboxylation: Following bromination, carboxylation can be achieved through methods such as reacting with carbon dioxide in the presence of a base or using specific reagents that facilitate carboxyl group introduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Molecular Structure Analysis
Structure and Data
The molecular structure of 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be depicted as follows:
Molecular Formula: C8H7BrN3O2
Molecular Weight: Approximately 232.06 g/mol
Structural Features:
A pyrrolopyrimidine core consisting of fused pyrrole and pyrimidine rings.
A bromine substituent at the 5-position.
A carboxylic acid group (-COOH) at the 4-position.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid participates in various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, allowing for the introduction of diverse functional groups.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents for these reactions include amines for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
Mechanism of Action
Process and Data
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid exhibits significant biological activity primarily through its interaction with cyclin-dependent kinases (CDKs), particularly CDK2.
Target of Action: The compound specifically inhibits CDK2 activity.
Mode of Action: By binding to the ATP-binding site of CDK2, it prevents ATP from accessing this site, thereby inhibiting kinase activity.
Biochemical Pathways: This inhibition disrupts cell cycle regulation, leading to cell cycle arrest in cancer cells and inducing apoptosis.
Pharmacokinetic studies suggest that this compound has sufficient bioavailability to exert its effects effectively within biological systems.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid include:
Appearance: Typically appears as a solid crystalline substance.
Melting Point: The melting point is usually reported in literature but needs experimental verification for precise values.
Chemical properties include:
Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
Stability: Generally stable under standard laboratory conditions but may degrade over time if not stored properly.
Comprehensive characterization through techniques like mass spectrometry and infrared spectroscopy can provide additional insights into its chemical behavior.
Applications
Scientific Uses
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid serves multiple roles in scientific research:
Medicinal Chemistry: It is utilized as a building block for synthesizing kinase inhibitors that are critical in cancer research. These inhibitors target specific kinases involved in cell proliferation pathways.
Drug Development: Its derivatives are explored for potential therapeutic applications against various diseases due to their ability to modulate key biological pathways.
Chemical Synthesis: The compound is employed as an intermediate in creating more complex molecules, contributing to the development of new pharmaceuticals and materials.
Research continues to explore its full potential within these domains, particularly focusing on enhancing its efficacy and specificity against targeted enzymes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.